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Compound of Interest

Compound Name: 3,7-Dimethyloct-7-enal

Cat. No.: B086501 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the

unsaturated aldehyde, 3,7-Dimethyloct-7-enal. Due to the limited availability of experimentally

derived spectra for this specific compound, this guide presents predicted data based on

established principles of spectroscopy and data from structurally similar molecules. This

information is intended to serve as a valuable resource for researchers in the fields of

chemistry, pharmacology, and drug development.

Spectroscopic Data Summary
The following tables summarize the predicted spectroscopic data for 3,7-Dimethyloct-7-enal.
These values are derived from typical ranges for similar functional groups and structural motifs.

Table 1: Predicted ¹H NMR Spectroscopic Data for 3,7-Dimethyloct-7-enal (Solvent: CDCl₃,

Reference: TMS)
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~9.75 Triplet (t) 1H H-1 (Aldehyde)

~4.70 Singlet (s) 1H H-8a (Vinyl)

~4.65 Singlet (s) 1H H-8b (Vinyl)

~2.40 Multiplet (m) 2H H-2

~2.00 Multiplet (m) 1H H-3

~1.70 Singlet (s) 3H H-9 (Methyl on C7)

~1.40 - 1.20 Multiplet (m) 4H H-4, H-5

~1.15 Multiplet (m) 1H H-6

~0.95 Doublet (d) 3H H-10 (Methyl on C3)

Table 2: Predicted ¹³C NMR Spectroscopic Data for 3,7-Dimethyloct-7-enal (Solvent: CDCl₃)

Chemical Shift (δ, ppm) Carbon Assignment

~202 C-1 (Aldehyde Carbonyl)

~145 C-7 (Quaternary Alkene)

~110 C-8 (Terminal Alkene)

~52 C-2

~38 C-4

~36 C-6

~30 C-3

~22 C-9

~20 C-5

~19 C-10
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Table 3: Predicted Infrared (IR) Spectroscopy Data for 3,7-Dimethyloct-7-enal (Neat)

Wavenumber (cm⁻¹) Intensity Vibration

~2960-2850 Strong C-H Stretch (Alkyl)

~2820, ~2720 Medium C-H Stretch (Aldehyde)

~1725 Strong C=O Stretch (Aldehyde)

~1645 Medium C=C Stretch (Alkene)

~890 Strong =C-H Bend (Out-of-plane)

Table 4: Predicted Mass Spectrometry (MS) Data for 3,7-Dimethyloct-7-enal (Electron

Ionization)

m/z Predicted Assignment

154 [M]⁺ (Molecular Ion)

139 [M - CH₃]⁺

111 [M - C₃H₇]⁺ (Loss of isopropyl)

95

81

69

55

41 [C₃H₅]⁺

29 [CHO]⁺

Experimental Protocols
The following are detailed methodologies for the acquisition of spectroscopic data for a volatile

liquid aldehyde such as 3,7-Dimethyloct-7-enal.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

Dissolve approximately 5-10 mg of 3,7-Dimethyloct-7-enal in approximately 0.7 mL of

deuterated chloroform (CDCl₃).

The CDCl₃ should contain tetramethylsilane (TMS) as an internal standard (0 ppm).

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a

clean, dry 5 mm NMR tube.

Cap the NMR tube to prevent evaporation.

¹H NMR Spectroscopy:

Instrument: A 400 MHz or higher field NMR spectrometer.

Parameters:

Pulse sequence: Standard single-pulse experiment.

Number of scans: 16-32.

Relaxation delay: 1-2 seconds.

Acquisition time: 2-4 seconds.

Spectral width: 0-12 ppm.

¹³C NMR Spectroscopy:

Instrument: A 100 MHz or higher field NMR spectrometer.

Parameters:

Pulse sequence: Proton-decoupled experiment.

Number of scans: 1024 or more, depending on sample concentration.
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Relaxation delay: 2 seconds.

Spectral width: 0-220 ppm.

Infrared (IR) Spectroscopy
Sample Preparation (Neat Liquid):

Place one to two drops of neat 3,7-Dimethyloct-7-enal onto the surface of a clean, dry

salt plate (e.g., NaCl or KBr).

Carefully place a second salt plate on top to create a thin liquid film between the plates.

Ensure there are no air bubbles trapped in the film.

Data Acquisition:

Instrument: Fourier Transform Infrared (FTIR) spectrometer.

Parameters:

Scan range: 4000-400 cm⁻¹.

Number of scans: 16-32.

Resolution: 4 cm⁻¹.

A background spectrum of the clean, empty salt plates should be acquired prior to the

sample scan.

Mass Spectrometry (MS)
Sample Introduction and Ionization:

Technique: Gas Chromatography-Mass Spectrometry (GC-MS).

Sample Preparation: Prepare a dilute solution of 3,7-Dimethyloct-7-enal in a volatile

solvent (e.g., dichloromethane or hexane).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/product/b086501?utm_src=pdf-body
https://www.benchchem.com/product/b086501?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b086501?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


GC Conditions:

Injector: Split/splitless, operated in split mode.

Column: A non-polar capillary column (e.g., DB-5ms).

Oven temperature program: Start at a low temperature (e.g., 50°C) and ramp up to a

higher temperature (e.g., 250°C) to ensure separation from any impurities.

Carrier gas: Helium.

Ionization: Electron Ionization (EI) at 70 eV.

Mass Analysis:

Analyzer: Quadrupole or Time-of-Flight (TOF).

Mass range: Scan from m/z 20 to 200.

Visualizations
The following diagrams illustrate the logical workflow for the spectroscopic analysis of 3,7-
Dimethyloct-7-enal.
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Click to download full resolution via product page

Caption: Workflow for Spectroscopic Analysis of 3,7-Dimethyloct-7-enal.
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Caption: Key Fragmentation Pathways in Mass Spectrometry.

To cite this document: BenchChem. [Spectroscopic Profile of 3,7-Dimethyloct-7-enal: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b086501#spectroscopic-data-of-3-7-dimethyloct-7-
enal]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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